molecular formula C15H21FN4O2 B2717705 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide CAS No. 2097890-31-6

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2717705
CAS No.: 2097890-31-6
M. Wt: 308.357
InChI Key: RFMZBSBTRJPMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{ [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl }oxolane-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted at the 1-position with a 5-fluoropyrimidin-2-yl group. The 4-position of the piperidine is linked via a methylene bridge to an oxolane (tetrahydrofuran) ring bearing a carboxamide moiety.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h8-9,11-12H,1-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZBSBTRJPMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CCOC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions to form the desired piperidinyl-pyrimidine intermediate . This intermediate is then coupled with oxolane-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation and microbial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets, while the oxolane carboxamide group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: fluoropyrimidine-containing derivatives , piperidine-based fentanyl analogs , and complex polycyclic systems . Key comparisons are outlined below:

Fluoropyrimidine-Containing Derivatives

  • 2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide ():
    • Shares the 5-fluoropyrimidin-2-yl group but lacks the piperidine-oxolane scaffold.
    • Simpler acetamide structure with a chloro substituent, suggesting divergent reactivity or target selectivity compared to the carboxamide in the target compound.
    • Molecular Weight: 217.66 g/mol (estimated).

Piperidine-Based Fentanyl Analogs

  • 2'-Fluoroortho-fluorofentanyl ():
    • Contains a piperidin-4-yl group substituted with fluorophenyl moieties.
    • Lacks the fluoropyrimidine ring but includes a propionamide chain, typical of opioid receptor agonists .
    • Molecular Weight: ~414.45 g/mol.
  • 4'-Methyl Acetyl Fentanyl ():
    • Piperidin-4-yl core with a 4-methylphenethyl group and acetyl amide.
    • Demonstrates how aryl substitutions on piperidine influence receptor binding affinity and metabolic stability .
  • Thiophene Fentanyl ():
    • Replaces the traditional phenyl group with a thiophene ring, altering lipophilicity and potency .

Complex Polycyclic Systems

  • Goxalapladib (): Features a 1,8-naphthyridine core with trifluoromethyl biphenyl and methoxyethyl-piperidine substituents.

Comparative Physicochemical and Pharmacological Profiles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target/Application
Target Compound C₁₅H₂₀FN₃O₂ 317.34 5-Fluoropyrimidine, oxolane carboxamide Kinases, CNS receptors (inferred)
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide C₉H₁₀ClFN₃O 217.66 5-Fluoropyrimidine, chloroacetamide Enzyme inhibitors (e.g., kinases)
2'-Fluoroortho-fluorofentanyl C₂₃H₂₈F₂N₂O 414.45 Fluorophenyl, propionamide Opioid receptors
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl biphenyl, naphthyridine Phospholipase A2 (atherosclerosis)

Key Observations:

  • Fluoropyrimidine vs. Aryl Groups : The target compound’s 5-fluoropyrimidine may confer selectivity for nucleotide-binding targets (e.g., kinases) compared to fentanyl analogs’ aryl groups, which prioritize G-protein-coupled receptor interactions .
  • Oxolane Carboxamide : The oxolane ring enhances rigidity and may improve metabolic stability over flexible alkyl chains in fentanyl derivatives .
  • Molecular Weight : The target compound (317.34 g/mol) falls within the "drug-like" range, unlike Goxalapladib (718.80 g/mol), which may face bioavailability challenges .

Research Implications and Gaps

While the provided evidence lacks direct studies on N-{ [1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl }oxolane-3-carboxamide, structural parallels suggest:

  • Kinase Inhibition : Fluoropyrimidines are common in kinase inhibitors (e.g., 5-fluorouracil derivatives). The compound could target tyrosine or serine/threonine kinases .
  • CNS Penetration : The piperidine-oxolane scaffold may enable blood-brain barrier penetration, warranting exploration in neurological disorders.

Further studies should prioritize synthesis, in vitro target screening, and ADMET profiling to validate these hypotheses.

Biological Activity

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring with a fluorinated pyrimidine and an oxolane moiety. Its molecular formula is C15H20FN3OC_{15}H_{20}FN_3O with a molecular weight of approximately 293.34 g/mol. The presence of the fluorine atom enhances its biological activity and metabolic stability, making it an interesting candidate for drug development.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, potentially altering signal transduction processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cells by modulating mitochondrial functions and promoting degradation of respiratory chain components. A study demonstrated that piperidine derivatives could inhibit the proliferation of hepatocellular carcinoma (HCC) cells with IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds bearing piperidine and pyrimidine moieties often show antimicrobial effects. For example, studies have reported moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. These activities are attributed to the ability of the compounds to disrupt bacterial cell membranes or inhibit essential metabolic enzymes .

Enzyme Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Compounds in this class have shown strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

CompoundActivityIC50 Value (µM)Reference
SL44HsClpP Agonist1.30
Piperidine DerivativeAChE Inhibition2.14 - 6.28
Fluorinated CompoundAntibacterial (S. typhi)Moderate

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Synthesis of Fluoropyrimidine : Achieved through fluorination reactions.
  • Formation of Piperidine Ring : Cyclization reactions from appropriate amine precursors.
  • Coupling Reaction : The final coupling of intermediates to form the target compound.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its potential as a therapeutic agent?

The compound features a 5-fluoropyrimidine core linked to a piperidine ring , which is further connected via a methylene bridge to an oxolane (tetrahydrofuran) carboxamide moiety.

  • Fluoropyrimidine : Enhances metabolic stability and modulates electronic properties for improved target binding .
  • Piperidine : Provides conformational rigidity, aiding in spatial alignment with biological targets (e.g., enzymes or receptors) .
  • Oxolane carboxamide : Contributes to solubility and hydrogen-bonding interactions, critical for pharmacokinetics .
    Methodological Insight : Computational modeling (e.g., molecular docking) and comparative structural analysis with analogs (e.g., fluorinated pyrimidine derivatives) can predict binding affinities .

Basic: What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves:

Fluoropyrimidine-piperidine coupling : Nucleophilic aromatic substitution (SNAr) at the 2-position of 5-fluoropyrimidine using a piperidine derivative .

Methylene bridge formation : Alkylation of the piperidine nitrogen with a bromomethyl-oxolane intermediate .

Carboxamide installation : Amide coupling between oxolane-3-carboxylic acid and a primary amine under conditions like EDCl/HOBt .
Key Parameters : Optimize reaction temperature (60–80°C for SNAr) and use anhydrous solvents (e.g., DMF) to minimize side reactions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability (e.g., cell-line specificity, incubation time).
  • Compound purity (e.g., residual solvents or unreacted intermediates).
    Resolution Strategies :
    • Validate purity via HPLC-MS (≥95% purity threshold) and 1H/13C NMR for structural confirmation .
    • Replicate assays under standardized conditions (e.g., consistent ATP concentrations in kinase inhibition studies) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-verify results .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound to rodents (e.g., Sprague-Dawley rats) and measure plasma concentrations via LC-MS/MS to calculate bioavailability (F%) and half-life (t½) .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
    Note : Monitor metabolites using high-resolution mass spectrometry (HRMS) to identify potential toxic intermediates .

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LYTE® assays) for kinases or proteases .
  • Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled ligands for GPCRs) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

  • Modify substituents : Replace the oxolane ring with azetidine (smaller ring) to assess steric effects on binding .
  • Fluorine positional isomers : Synthesize 2-fluoro vs. 4-fluoropyrimidine analogs to evaluate electronic impacts .
  • Bioisosteric replacement : Substitute the carboxamide with a sulfonamide to probe hydrogen-bonding requirements .
    Data Analysis : Use IC50/EC50 ratios and molecular dynamics simulations to correlate structural changes with activity .

Advanced: How can researchers address low solubility during formulation development?

  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers for controlled release and enhanced bioavailability .
  • Co-solvent systems : Optimize PEG-400/water ratios for in vivo administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.